molecular formula C20H22N4O4S2 B2384244 N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine CAS No. 7668-19-1

N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine

Cat. No. B2384244
CAS RN: 7668-19-1
M. Wt: 446.54
InChI Key: HFUZGBAYUFLQNB-UHFFFAOYSA-N
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Description

“N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine” is a chemical compound . It’s a complex organic molecule that contains benzothiazole and hexane-1,6-diamine units .


Molecular Structure Analysis

The molecular structure of “N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine” is complex, containing multiple functional groups . It includes two benzothiazole units, each with an additional dioxido group, and a hexane-1,6-diamine unit .

Scientific Research Applications

Synthesis and Structural Applications

Researchers have synthesized novel coordination polymers and complexes demonstrating the utility of benzothiazole derivatives in constructing advanced materials with specific photophysical and structural properties. For instance, the sonochemical synthesis of nano-sized nickel(II) coordination polymers derived from flexible bis(benzimidazole) and isophthalic acid ligands showcases the role of benzothiazole derivatives in modulating the structure and properties of coordination polymers, with potential applications in photocatalysis and fluorescence (Li et al., 2019).

Photophysical and Sensing Applications

Benzothiazole derivatives have been found to significantly contribute to the photophysical properties of various compounds. For example, the synthesis of luminescent cyclometalated platinum(II) complexes of 1,3-bis-hetero-azolylbenzenes, including benzothiazole derivatives, has enabled the fine-tuning of emission energies, which is crucial for applications in organic light-emitting devices (Chan et al., 2013). Additionally, benzothiazole-based receptors have been developed for the selective detection of substances, demonstrating the compound's role in enhancing selectivity and sensitivity in sensing applications (Goutam & Iyer, 2015).

Supramolecular Chemistry

The self-assembly and characterization of lanthanide dinuclear triple-helical complexes involving benzothiazole derivatives underline the compound's significance in the design of supramolecular structures with specific coordination geometries and photophysical characteristics (Piguet et al., 1993). These findings highlight the potential of N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine and related compounds in crafting materials with desirable photophysical properties and structural complexities.

properties

IUPAC Name

N-[6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexyl]-1,1-dioxo-1,2-benzothiazol-3-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c25-29(26)17-11-5-3-9-15(17)19(23-29)21-13-7-1-2-8-14-22-20-16-10-4-6-12-18(16)30(27,28)24-20/h3-6,9-12H,1-2,7-8,13-14H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUZGBAYUFLQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCCCCN=C3C4=CC=CC=C4S(=O)(=O)N3)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine

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